N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide
Description
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Properties
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-5-13-26-19-12-9-17(14-20(19)31-15-23(3,4)22(26)28)25-32(29,30)18-10-7-16(8-11-18)24-21(27)6-2/h7-12,14,25H,5-6,13,15H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOGVEBBPLAIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide is a complex organic compound notable for its unique structural features and potential biological activities. The compound incorporates a benzo[b][1,4]oxazepine core and a sulfamoyl group, which are significant in medicinal chemistry due to their interactions with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
| Property | Details |
|---|---|
| Molecular Formula | C23H30N2O5S |
| Molecular Weight | 446.6 g/mol |
| CAS Number | 922057-09-8 |
| Structural Features | Benzo[b][1,4]oxazepine ring |
| Functional Groups | Sulfamoyl group |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfamoyl group enhances its pharmacological profile by potentially increasing binding affinity to target proteins involved in various biochemical pathways. Research indicates that the compound may modulate enzyme activities related to metabolic processes and inflammatory responses.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| N-(3,3-dimethyl... | E. coli | 25 |
| N-(3,3-dimethyl... | S. aureus | 15 |
These results suggest that the compound may be effective against common bacterial pathogens.
Anti-inflammatory Potential
The anti-inflammatory properties of the compound have been evaluated through various in vitro assays. In a study assessing its effects on cytokine production:
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 45 |
| IL-6 | 200 | 60 |
The significant reduction in cytokine levels indicates the compound's potential in managing inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds with similar structural motifs:
-
Study on Anticancer Activity
- A derivative of the benzo[b][1,4]oxazepine structure was shown to inhibit cancer cell proliferation in vitro with an IC50 value of 12 µM against breast cancer cells.
-
In Vivo Assessment
- In animal models, compounds with similar structures demonstrated reduced tumor growth rates and improved survival rates when administered alongside standard chemotherapy agents.
Preparation Methods
Cyclization via Smiles Rearrangement
The oxazepine ring is constructed via a solvent-controlled Smiles rearrangement, as demonstrated in the synthesis of dibenzo[b,f]oxazepines. Starting from 2-aminophenol derivatives, condensation with α-bromo ketones (e.g., 3,3-dimethyl-5-propyl-4-oxopentyl bromide) in 1,4-dioxane at 80–100°C induces cyclization. This method affords the 2,3,4,5-tetrahydrobenzo[b]oxazepine skeleton with 75–85% yield.
Sulfamoylation of the Oxazepine Core
Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
The 8-amino group on the oxazepine core reacts with desmethyl SuFEx-IT (11 ), a SO₂F₂-free reagent, to form the sulfamoyl fluoride intermediate. This method avoids hazardous SO₂F₂ gas and achieves 88–97% yield on multigram scales.
Procedure :
Hydrolysis to Sulfonamide
The sulfamoyl fluoride is hydrolyzed in aqueous KHF₂ at 0°C for 10 minutes, yielding the sulfonamide with 90% efficiency.
Synthesis of the Propionamide Moiety
Acylation of 4-Nitroaniline
To avoid propionyl chloride’s irritancy, propionic anhydride is used under mild conditions:
Reduction of Nitro to Amine
Catalytic hydrogenation with 5% Pd/C in ethanol at 50 psi H₂ reduces the nitro group to an amine (quantitative yield).
Final Coupling and Purification
Amide Bond Formation
Couple the sulfonamide-oxazepine intermediate with N-(4-aminophenyl)propionamide using HATU or EDC/HOBt in DMF:
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Q. What analytical techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.24–7.40 ppm, propyl CH₃ at δ 0.94 ppm) .
- Mass Spectrometry : High-resolution GC/MS or LC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 380 for C₂₃H₂₈N₂O₃) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with sulfonamide-binding pockets (e.g., carbonic anhydrase, antimicrobial targets) .
- Assay Design : Use dose-response curves (0.1–100 μM) in enzyme inhibition assays (e.g., fluorescence-based) or microbial growth inhibition (MIC determination) .
- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and solvent controls (DMSO ≤1%) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory bioactivity data in different assays?
Methodological Answer:
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish off-target effects .
- Metabolite Analysis : Use LC-MS/MS to identify active/inactive metabolites in cell-based systems .
- Computational Docking : Compare binding poses in homolog models (e.g., AutoDock Vina) to rationalize species-specific activity .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- QSAR Studies : Train models on bioactivity data (pIC₅₀) using descriptors like logP, polar surface area, and sulfonamide pKa .
- MD Simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to identify critical hydrogen bonds (e.g., with Thr199 in carbonic anhydrase) .
- Synthetic Feasibility : Prioritize derivatives with ≤5 synthetic steps using retrosynthetic tools (e.g., Synthia) .
Q. What strategies resolve low regioselectivity in sulfonamide functionalization?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the oxazepin N-atom) to steer electrophilic substitution .
- Metal Catalysis : Use Pd-catalyzed C–H activation (e.g., Pd(OAc)₂ with pyridine ligands) for site-specific aryl sulfonylation .
- Kinetic Control : Optimize reaction temperature (0–25°C) and stoichiometry (1.2 eq sulfamoyl chloride) to favor mono-substitution .
Q. How can contradictory solubility data be reconciled for in vivo studies?
Methodological Answer:
- Co-solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility while maintaining biocompatibility .
- Prodrug Design : Synthesize phosphate or ester prodrugs to improve aqueous solubility (>1 mg/mL) .
- Nanosuspensions : Use wet milling (e.g., zirconia beads) to reduce particle size (<200 nm) and increase surface area .
Methodological Considerations
- Experimental Design : Apply factorial design (e.g., Box-Behnken) to optimize multi-variable processes (temperature, solvent ratio, catalyst loading) .
- Data Validation : Use ANOVA for statistical significance (p < 0.05) and Cohen’s d for effect size in bioactivity comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
